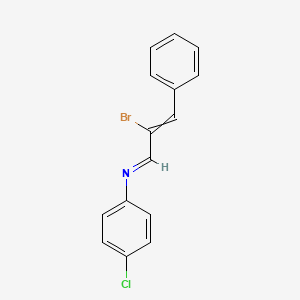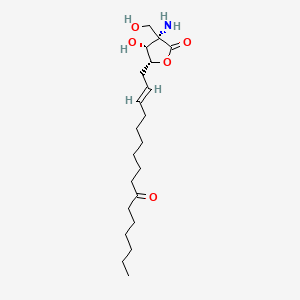
Anhydromyriocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anhydromyriocin typically involves the dehydration of myriocin. This can be achieved by heating myriocin in tert-amyl alcohol at reflux temperature overnight . The dehydration process results in the formation of the y-lactone structure characteristic of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures mentioned above. The scalability of this process would depend on the availability of myriocin and the efficiency of the dehydration reaction.
Chemical Reactions Analysis
Types of Reactions: Anhydromyriocin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Anhydromyriocin has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various derivatives and analogs.
Biology: this compound is studied for its antifungal properties and its potential as an immunosuppressant.
Mechanism of Action
Anhydromyriocin exerts its effects primarily through the inhibition of serine palmitoyltransferase, the first step in sphingosine biosynthesis . This inhibition leads to a depletion of sphingolipids in cells, which can affect various cellular processes. The compound’s y-lactone structure is crucial for its activity, as it allows for the formation of stable interactions with the enzyme’s active site .
Comparison with Similar Compounds
Myriocin: The parent compound from which anhydromyriocin is derived.
Thermozymocidin: Another derivative of myriocin with similar antifungal properties.
Uniqueness: this compound is unique due to its y-lactone structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
35891-69-1 |
|---|---|
Molecular Formula |
C21H37NO5 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(3S,4R,5R)-3-amino-4-hydroxy-3-(hydroxymethyl)-5-[(E)-10-oxohexadec-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C21H37NO5/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18-19(25)21(22,16-23)20(26)27-18/h9,12,18-19,23,25H,2-8,10-11,13-16,22H2,1H3/b12-9+/t18-,19+,21+/m1/s1 |
InChI Key |
SWRBTIXRGZAKBN-GNTQXERDSA-N |
Isomeric SMILES |
CCCCCCC(=O)CCCCCC/C=C/C[C@@H]1[C@@H]([C@](C(=O)O1)(CO)N)O |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CCC1C(C(C(=O)O1)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


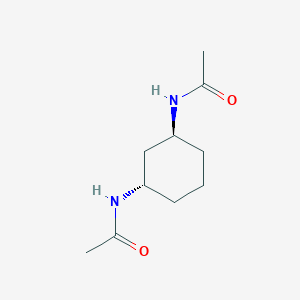
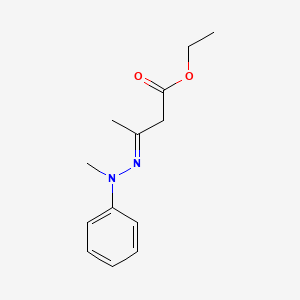
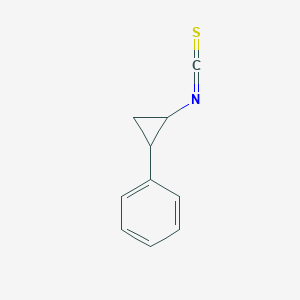
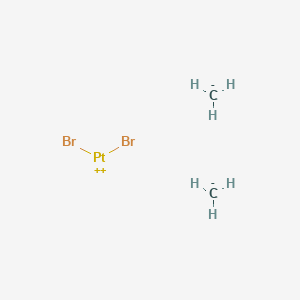
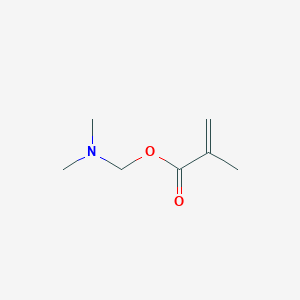
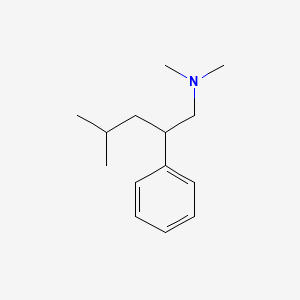

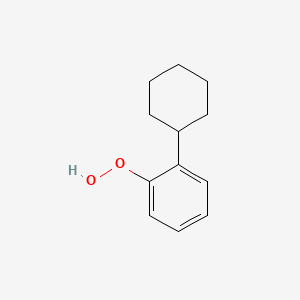
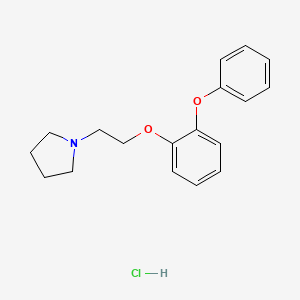
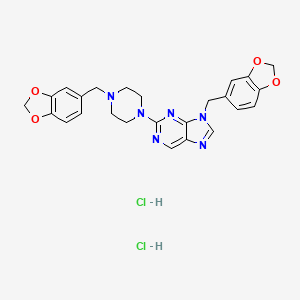
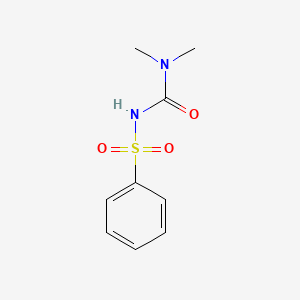
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)

